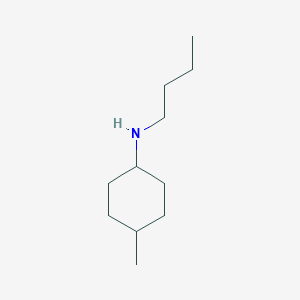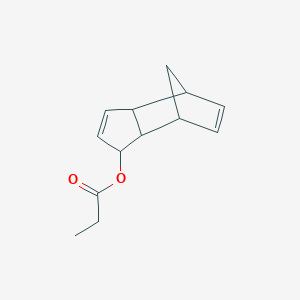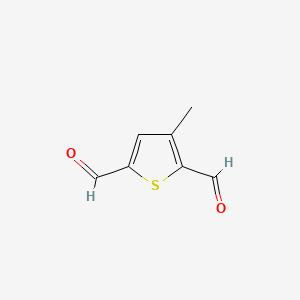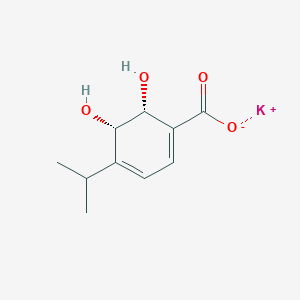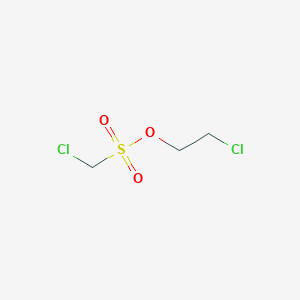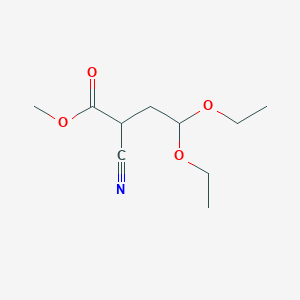
Methyl 2-cyano-4,4-diethoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-4,4-diethoxybutanoate is an organic compound with the molecular formula C10H17NO4. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both cyano and ester functional groups. This compound is often utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-4,4-diethoxybutanoate can be synthesized through the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane in the presence of a base such as potassium carbonate and a catalyst like sodium iodide. The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-4,4-diethoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The ester group can undergo condensation with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide in ethanol can be used.
Condensation: Thiourea in ethanol under reflux conditions.
Hydrolysis: Aqueous hydrochloric acid under reflux conditions.
Major Products Formed
Amides: Formed from condensation reactions with amines.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-4,4-diethoxybutanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester and cyano groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-cyano-4,4-diethoxybutanoate involves its functional groups. The cyano group can act as an electrophile in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or condensation reactions. These reactions are facilitated by the presence of specific reagents and catalysts, which help in breaking and forming chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-4,4-diethoxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-cyano-4,4-dimethoxybutanoate: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Methyl 2-cyano-4,4-diethoxybutanoate is unique due to its combination of cyano and ester functional groups, which makes it a versatile intermediate in organic synthesis. Its specific reactivity and the ability to undergo multiple types of chemical reactions make it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
methyl 2-cyano-4,4-diethoxybutanoate |
InChI |
InChI=1S/C10H17NO4/c1-4-14-9(15-5-2)6-8(7-11)10(12)13-3/h8-9H,4-6H2,1-3H3 |
Clave InChI |
YALZVCXTKKLTHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C#N)C(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)


![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
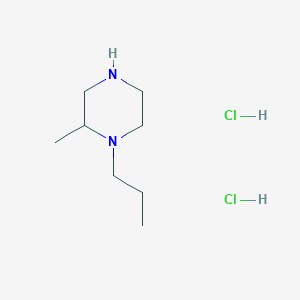
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)

